2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a carbothioamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide typically involves the reaction of 2-chloropyridine-3-carbothioamide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are investigated for their catalytic properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or bind to DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The triazole and pyridine rings facilitate binding to metal ions, making it an effective ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar structure but lacks the carbothioamide group.
3-(2-Pyridyl)-1H-1,2,4-triazole: Another related compound with a different substitution pattern on the triazole ring.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings attached to the pyridine ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional interactions with biological targets and metal ions, enhancing its versatility in various applications.
Properties
Molecular Formula |
C8H7N5S |
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Molecular Weight |
205.24 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-3-carbothioamide |
InChI |
InChI=1S/C8H7N5S/c9-7(14)6-2-1-3-11-8(6)13-5-10-4-12-13/h1-5H,(H2,9,14) |
InChI Key |
IKKXFGBQJOUNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)C(=S)N |
Origin of Product |
United States |
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